Product packaging for 2-N-Propyl Pramipexole(Cat. No.:CAS No. 1246815-83-7)

2-N-Propyl Pramipexole

Cat. No.: B565638
CAS No.: 1246815-83-7
M. Wt: 253.408
InChI Key: NSHVRDSQVRQBFT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Dopaminergic Ligand Research Frameworks

The study of dopaminergic ligands is a cornerstone of neuropharmacology, aimed at developing compounds that can modulate the dopamine (B1211576) system to treat a variety of neurological and psychiatric disorders. Within this framework, significant attention has been given to the D2-like receptor subfamily, which includes the D2, D3, and D4 subtypes. wikipedia.org Pramipexole (B1678040), a non-ergoline aminobenzothiazole derivative, emerged as a compound of high interest due to its unique receptor binding profile. rdd.edu.iq It acts as a potent agonist with a notable preference for the D3 receptor subtype over the D2 and D4 subtypes. nih.govplos.org This D3-preferring characteristic is believed to be crucial for its therapeutic effects. rdd.edu.iq

2-N-Propyl Pramipexole, known chemically as (6S)-N2,N6-dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, is a close structural analogue of Pramipexole. ontosight.ai It is distinguished by the presence of a second propyl group on the amino group at the 2-position of the benzothiazole (B30560) ring system. tsijournals.com This compound is primarily recognized in the literature as "Pramipexole EP Impurity B," a process-related impurity that can form during the synthesis of Pramipexole. ontosight.ai While its structural similarity to Pramipexole suggests potential dopaminergic activity, its pharmacological profile remains largely uncharacterized in academic research. ontosight.ai Therefore, its context in dopaminergic ligand research is almost entirely defined by its relationship to its parent compound, Pramipexole, and its role in the quality control of this important pharmaceutical agent.

Significance of this compound as a Preclinical Research Tool in Neuropharmacology

The utility of a compound as a preclinical research tool hinges on its ability to selectively interact with a biological target, thereby allowing investigators to probe the functions of that target. Pramipexole itself is a widely used tool in neuropharmacology to explore the role of D3 receptors in various physiological and pathological processes. wikipedia.org

In stark contrast, this compound has not been adopted as a preclinical research tool and its significance in this area is negligible. The scientific literature lacks studies detailing its specific binding affinities, functional activities, or in-vivo effects. Its primary role in a research context is that of a reference standard. Chemical suppliers offer synthesized this compound for the specific purpose of allowing pharmaceutical manufacturers to detect and quantify it as an impurity in Pramipexole active pharmaceutical ingredient (API) and finished drug products. daicelpharmastandards.com This ensures that batches of Pramipexole meet the stringent purity requirements set by regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). ontosight.ai

Historical Trajectories of Academic Inquiry into Pramipexole Analogues

The academic and industrial inquiry into Pramipexole analogues has followed several distinct paths. The initial trajectory focused on developing non-ergoline dopamine agonists to improve upon older ergoline-based drugs, which were associated with certain side effects. wikipedia.org This line of research led to the synthesis and characterization of Pramipexole, which was first disclosed in the late 1980s and approved for medical use in 1997. tsijournals.comwikipedia.org

A second trajectory involves the investigation of other closely related analogues to explore their unique therapeutic potentials. A prominent example is Dexpramipexole, the (R)-enantiomer of Pramipexole. While Pramipexole is a potent dopamine agonist, Dexpramipexole has a much lower affinity for dopamine receptors and has been investigated for its neuroprotective properties, independent of dopaminergic activity. google.com

A third, more process-oriented, trajectory of inquiry focuses on the identification and synthesis of impurities that arise during the manufacturing of Pramipexole. rdd.edu.iqtsijournals.com It is within this context that this compound becomes relevant. Synthetic routes for Pramipexole often start from (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole and involve the addition of a propyl group. google.comresearchgate.net Over-alkylation or side reactions during this process can lead to the formation of dipropylated products, such as this compound. rdd.edu.iqtsijournals.com Academic and industrial studies have focused on synthesizing this and other impurities to develop analytical methods for their detection and control, ensuring the safety and consistency of the final drug product. tsijournals.commdpi.com

Chemical Properties and Receptor Affinity Data

The following tables provide chemical property information for this compound and comparative receptor binding data for its parent compound, Pramipexole.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name (6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Synonyms N-Propylpramipexole, Pramipexole EP Impurity B ontosight.ai
Molecular Formula C₁₃H₂₃N₃S

| Molecular Weight | 253.41 g/mol |

Table 2: Receptor Binding Affinities (Ki, nM) of Pramipexole Binding affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher affinity. Data is for the parent compound, Pramipexole, as specific pharmacological data for this compound is not available in the cited literature.

Compound Dopamine D₂L Dopamine D₂S Dopamine D₃ Dopamine D₄
Pramipexole 3.9 researcher.life 3.3 researcher.life 0.5 researcher.life 5.1 researcher.life

| This compound | Not Reported | Not Reported | Not Reported | Not Reported |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23N3S B565638 2-N-Propyl Pramipexole CAS No. 1246815-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHVRDSQVRQBFT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154459
Record name N-Propylpramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-83-7
Record name N-Propylpramipexole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Propylpramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PROPYLPRAMIPEXOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX3W8MNCL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of 2 N Propyl Pramipexole

Strategic Approaches for the Introduction of the N-Propyl Moiety

The addition of the N-propyl group to the pramipexole (B1678040) scaffold is a critical step in its synthesis. Various methods have been developed to achieve this transformation, each with its own set of advantages and challenges.

Reductive Alkylation Protocols

Reductive amination represents a common approach for the synthesis of pramipexole. google.comrdd.edu.iq This method typically involves the reaction of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (B27050) with propanal (propionaldehyde) to form an intermediate imine or Schiff's base. google.comrdd.edu.iqgoogle.com This intermediate is then reduced to the final product. rdd.edu.iq

A variety of reducing agents can be employed in this step. Sodium borohydride (B1222165) and sodium cyanoborohydride are frequently used. rdd.edu.iqgoogle.comnih.gov For instance, one described method involves the use of sodium cyanoborohydride in the presence of acetic acid and dichloromethane. nih.gov Another protocol utilizes sodium borohydride in a mixture of methanol (B129727) and water, with the addition of glacial acetic acid. newdrugapprovals.org However, it has been noted that the use of propionaldehyde (B47417) and sodium borohydride in dimethylformamide can result in low yields, making it less suitable for large-scale synthesis. google.com The use of certain hydride reducing agents can also present safety and toxicity concerns for industrial-scale production. google.com

Acylation and Subsequent Reduction Pathways

An alternative two-step method involves the acylation of the precursor diamine followed by reduction. epo.orggoogle.com In this pathway, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is first reacted with propionic anhydride (B1165640) to form the amide intermediate, 2-amino-6-propanoylamino-4,5,6,7-tetrahydrobenzothiazole. google.comgoogle.com

The subsequent reduction of this amide intermediate yields pramipexole. google.comgoogle.com Borane has been used as the reducing agent in this step, reportedly providing the final product in a 65% yield. newdrugapprovals.orgnewdrugapprovals.org Diborane is another reducing agent that has been employed for this transformation. google.com A specific example of this reduction involves the use of iodine and sodium borohydride in tetrahydrofuran (B95107) (THF). newdrugapprovals.org While effective, this method involves the use of potentially hazardous reagents like borane, which can be a drawback for large-scale manufacturing. google.comnewdrugapprovals.orgnewdrugapprovals.org

Direct Alkylation Methods, including n-Propyl Tosylate Alkylation

Direct alkylation of the diamine precursor presents a more streamlined, one-step approach to pramipexole synthesis. newdrugapprovals.orgnewdrugapprovals.org This method avoids the use of dangerous reducing agents like borane. newdrugapprovals.orgnewdrugapprovals.org A key reagent in this approach is n-propyl tosylate (n-propyl p-toluenesulfonate), which has been shown to be an effective alkylating agent for this transformation. google.comnewdrugapprovals.orgnewdrugapprovals.orgquickcompany.inscience24.com The reaction can be carried out in a solvent such as N,N-dimethylformamide. google.com

Other alkylating agents can also be used, such as propyl halides (e.g., n-propyl bromide or n-propyl chloride) and propyl mesylate. google.comquickcompany.in When n-propyl bromide is used in N-methylpyrrolidone, the resulting pramipexole hydrobromide salt precipitates from the reaction mixture. google.com Similarly, using n-propyl chloride as the alkylating agent can yield pramipexole hydrochloride. google.com

Table 1: Comparison of Synthetic Strategies for N-Propylation

Method Reagents Key Intermediates Reported Yield Notes
Reductive Alkylation Propanal, Sodium Borohydride/Cyanoborohydride Imine/Schiff's Base Low yield reported in some cases google.com Can have safety concerns with some reducing agents. google.com
Acylation and Reduction Propionic Anhydride, Borane/Diborane 2-amino-6-propanoylamino-4,5,6,7-tetrahydrobenzothiazole 65% newdrugapprovals.orgnewdrugapprovals.org Avoids direct handling of alkylating agents but uses hazardous reducing agents. google.comnewdrugapprovals.orgnewdrugapprovals.org
Direct Alkylation n-Propyl Tosylate, Propyl Halides None Similar to acylation-reduction newdrugapprovals.orgnewdrugapprovals.org More economical and safer one-step process. newdrugapprovals.orgnewdrugapprovals.org
Fukuyama Alkylation 2-Nitrobenzenesulfonyl Chloride, Propyl Bromide (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide >50% over four steps researchgate.netacs.orglookchem.com Multi-step but scalable and preserves optical purity. researchgate.netacs.orglookchem.com

Stereoselective Synthesis of 2-N-Propyl Pramipexole Enantiomers

The biological activity of pramipexole is stereospecific, with the (S)-enantiomer being the active form. Therefore, obtaining the desired enantiomer in high purity is a crucial aspect of its synthesis.

Enantioselective Reductive Amination Techniques and Their Limitations

Enantioselective reductive amination is a potential route to directly synthesize the desired enantiomer of pramipexole. This can be approached by using a chiral amine as a reactant. For instance, S(-)-2-hydroxypropylamine can be used in an indirect reductive amination process. google.com This reaction would produce an intermediate, 2'-hydroxypramipexole, which would then require dehydroxylation to yield the final product. google.com

Imine reductases (IREDs) are enzymes that can catalyze the stereoselective reduction of imines, offering a biocatalytic approach to chiral amine synthesis. nih.gov While these enzymes have been applied to the synthesis of various chiral amines, their application and limitations for the specific synthesis of pramipexole enantiomers require further investigation. nih.gov

A chemoenzymatic method has been developed for the synthesis of key chiral synthons for both (S)- and (R)-pramipexole. mdpi.com This involves the enantioselective reduction of a ketone precursor catalyzed by Saccharomyces cerevisiae (baker's yeast) to produce the (R)-alcohol with high enantiomeric excess. mdpi.comresearchgate.net The (S)-alcohol can then be obtained via a Mitsunobu reaction, although this step can be challenging. mdpi.com

Optical Resolution Methods Utilizing Chiral Acids (e.g., L-(+)-Tartaric Acid)

A common and established method for obtaining the enantiomerically pure form of pramipexole is through the optical resolution of a racemic mixture. This is often achieved by fractional crystallization of diastereomeric salts formed with a chiral acid. google.commdpi.com

L-(+)-tartaric acid is a widely used resolving agent for this purpose. epo.orggoogle.comquickcompany.inwipo.inthsppharma.com The process can be applied to either the racemic pramipexole itself or to its precursor, racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. epo.orggoogle.comquickcompany.in When resolving the diamino precursor, the separated enantiomer is then converted to the desired pramipexole enantiomer through a two-step propylation process involving acylation and reduction. epo.orggoogle.com

The resolution of racemic pramipexole can be performed by treating its monovalent salt, such as the monohydrochloride, with L-(+)-tartaric acid to form a diastereomeric mixed salt. wipo.int Fractional crystallization then allows for the separation of the desired diastereomer, which can be treated with a base to liberate the optically enriched pramipexole isomer. wipo.int However, achieving high optical purity may require several recrystallizations. google.com It has also been observed that in some solvents, a hemitartrate salt may form, which does not lead to effective resolution. google.com

Table 2: Enantiomeric Resolution and Synthesis Data

Method Chiral Agent/Catalyst Substrate Key Outcome/Limitation
Enantioselective Reductive Amination S(-)-2-hydroxypropylamine Ketone precursor Indirect route requiring further dehydroxylation. google.com
Chemoenzymatic Reduction Saccharomyces cerevisiae Ketone precursor Yields (R)-alcohol with >98% ee; (S)-alcohol requires further steps. mdpi.com
Optical Resolution L-(+)-Tartaric Acid Racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole Separation of precursor enantiomers followed by propylation. epo.orggoogle.com
Optical Resolution L-(+)-Tartaric Acid Racemic Pramipexole Monohydrochloride Formation and fractional crystallization of diastereomeric salts. wipo.int Multiple recrystallizations may be needed. google.com

Chemoenzymatic Synthesis of Key Chiral Intermediates

A significant advancement in producing enantiomerically pure pramipexole lies in chemoenzymatic methods, which utilize enzymes for highly selective transformations. A key strategy involves the synthesis of the chiral synthons (S)- and (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide. mdpi.com These intermediates are crucial for preparing (S)-pramipexole and its enantiomer, dexpramipexole. mdpi.com

The process begins with a racemic mixture of the alcohol, which undergoes two consecutive irreversible transesterifications catalyzed by Candida antarctica lipase (B570770) type A (CAL-A). mdpi.com Through careful optimization of reaction conditions, particularly the solvent system, this enzymatic kinetic resolution effectively separates the enantiomers. Using a 4:1 v/v mixture of acetone (B3395972) and n-hexane, the (R)-alcohol and (S)-alcohol were obtained in high enantiomeric excess (ee). mdpi.com This chemoenzymatic approach provides both enantiomers in good yields from the same racemic starting material, a notable improvement over methods that yield only one enantiomer or require complex inversion steps. mdpi.com

Another chemoenzymatic approach uses Saccharomyces cerevisiae (baker's yeast) for the asymmetric reduction of a prochiral bicyclic ketone precursor. researchgate.net This bioreduction is a critical step for introducing the required chirality, leading to an enantiopure alcohol that serves as a synthon for (S)-pramipexole. researchgate.net

Table 1: Chemoenzymatic Resolution of rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide

EnantiomerCatalystYieldEnantiomeric Excess (ee)Source
(R)-alcoholCandida antarctica lipase A30%>98% mdpi.com
(S)-alcoholCandida antarctica lipase A31%>99% mdpi.com

Asymmetric Synthetic Processes for Enantiomeric Purity

Achieving the high enantiomeric purity required for the therapeutically active (S)-isomer of pramipexole is a central challenge in its synthesis. mdpi.com Asymmetric synthetic processes are therefore critical.

One common industrial method for achieving enantiomeric purity is the resolution of a racemic mixture of a key intermediate, such as rac-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This is typically accomplished through the formation of diastereomeric salts using a chiral acid, like L-tartaric acid. Subsequent recrystallization of the desired diastereomeric salt allows for the isolation of the (S)-enantiomer with an enantiomeric excess of 99% or higher.

The chemoenzymatic methods described previously represent a powerful form of asymmetric synthesis. mdpi.com The kinetic resolution catalyzed by CAL-A, for instance, selectively acylates one enantiomer, allowing for the separation of the highly enantiopure (S)- and (R)-alcohols. mdpi.com The optical purity of the final compound is a crucial parameter, as the two enantiomers possess different biological activities. mdpi.com While methods like preparative chiral high-performance liquid chromatography (HPLC) can also be used for purification, they are often less scalable than chemical or enzymatic resolution techniques. mdpi.com

Advanced Synthetic Protocols for this compound Production

Application of the Fukuyama Alkylation Protocol

A highly efficient and scalable process for the synthesis of pramipexole has been developed utilizing the Fukuyama alkylation protocol. researchgate.netlookchem.comacs.org This method offers excellent control over the selective mono-N-propylation of the primary amine and preserves the enantiomeric integrity of the chiral center. researchgate.netlookchem.com

The synthesis involves a multi-step sequence:

Protection: The crucial intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is first reacted with 2-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide, (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide. researchgate.netlookchem.comnewdrugapprovals.org This "nosyl" group activates the amine for alkylation and prevents undesired side reactions.

Alkylation: The protected intermediate is then subjected to monoalkylation. The Fukuyama protocol typically uses an alkyl halide (e.g., propyl bromide) in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724). newdrugapprovals.org This step yields (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide. researchgate.netlookchem.com

Deprotection: The final step is the removal of the 2-nitrobenzenesulfonyl protecting group. This is achieved through thiolysis, for example, by using thioglycolic acid and a base. This step yields the pramipexole free base. researchgate.netlookchem.com

Table 2: Key Intermediates in the Fukuyama Alkylation for Pramipexole Synthesis

StepStarting MaterialReagentsProductSource
1. Protection(S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole2-nitrobenzenesulfonyl chloride(6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide researchgate.net, lookchem.com
2. AlkylationNosyl-protected diaminePropyl bromide, K₂CO₃(6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide researchgate.net, lookchem.com
3. DeprotectionN-propylated sulfonamideThioglycolic acid, base(S)-Pramipexole researchgate.net, lookchem.com,

Synthesis of Specific Pramipexole Derivatives and Structural Analogs

The synthetic flexibility of the benzothiazole (B30560) scaffold allows for the creation of various derivatives and analogs. The most notable analog is dexpramipexole, the (R)-enantiomer of pramipexole. mdpi.comnih.gov It can be synthesized using similar chemoenzymatic or resolution strategies to isolate the (R)-intermediate. mdpi.com

Other derivatives have been synthesized to explore different biological activities. For instance, a series of 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides were prepared by reacting 5,6-R-benzo[d]thiazole-2-amines with 5-arylfuran-2,3-diones. rdd.edu.iq These structural modifications explore the impact of different substituents on the benzothiazole ring. rdd.edu.iq

Furthermore, cycloaddition reactions have been employed to create precursors for pramipexole and its derivatives. A study detailed the [4 + 2] cycloaddition of 4-alkenyl-2-aminothiazoles with nitroalkenes, which provides a formal synthesis of pramipexole and allows access to other analogs by varying the substituents on the thiazole (B1198619) and nitroalkene reactants. acs.org

Formation of Schiff Base Ligands Incorporating the Pramipexole Scaffold

The pramipexole molecule can serve as a scaffold for creating more complex structures, such as Schiff base ligands. These are typically formed through the condensation reaction between the primary amino group of a compound and a carbonyl compound, such as an aldehyde or ketone. seejph.com

Novel Schiff base ligands have been synthesized by reacting pramipexole with aldehydes like Vanillin or o-Vanillin (2-hydroxy-3-methoxy benzaldehyde) in a solvent like methanol, often with a catalytic amount of base such as triethylamine. derpharmachemica.comseejph.com The reaction mixture is typically refluxed for several hours to yield the corresponding Schiff base. derpharmachemica.comseejph.com These bidentate ligands, which can coordinate to metal ions through the azomethine nitrogen and another donor atom (like a phenolic oxygen), have been used to synthesize various metal complexes with Cu(II) and Ru(II). derpharmachemica.comseejph.com The formation of these complexes is confirmed using techniques like IR and NMR spectroscopy. derpharmachemica.com The study of such metal complexes is driven by their potential applications in catalysis and materials science. seejph.com

Challenges and Innovations in Controlling Alkylation and Maintaining Enantiomeric Purity

A primary challenge in the synthesis of this compound is the selective alkylation of the C6-amino group without affecting the C2-amino group or causing over-alkylation. Early synthetic routes, which often involved direct propylation of the diamine intermediate, suffered from the formation of side products and low yields. rdd.edu.iq Controlling the reaction to achieve mono-propylation is difficult and can lead to complex purification procedures.

Another significant challenge is maintaining the enantiomeric purity throughout the synthesis. researchgate.net Any step that involves harsh conditions or basic reagents carries a risk of racemization at the stereogenic C6 center. Preserving the stereochemistry is critical, as the (S)- and (R)-enantiomers have distinct biological profiles. mdpi.comgoogleapis.com

Innovations in synthetic methodology have been developed to overcome these challenges. The application of the Fukuyama alkylation protocol is a prime example of such an innovation. researchgate.netlookchem.com By temporarily protecting the amine with a 2-nitrobenzenesulfonyl (nosyl) group, the synthesis achieves highly selective mono-N-alkylation. researchgate.netresearchgate.netlookchem.com The mild conditions used for both the alkylation and the subsequent deprotection step ensure that the high optical purity of the starting material is preserved in the final product. researchgate.netlookchem.com This scalable process represents a significant improvement over older methods by offering high conversion rates, easier purification, and robust control over stereochemistry. lookchem.com

Synthetic Routes for Degradation Products and Impurities

The synthesis of impurities and degradation products related to pramipexole is crucial for the quality control of the active pharmaceutical ingredient (API) and its finished dosage forms. datapdf.com These synthesized compounds serve as reference standards for analytical method development and validation, ensuring the safety and efficacy of the drug by monitoring and controlling their presence. patsnap.com Research has led to the development of specific synthetic pathways for various known impurities, including those arising from the manufacturing process, degradation, or drug-excipient interactions. datapdf.commdpi.com

Pramipexole Impurity B (this compound)

A specific synthetic method for Pramipexole Impurity B, also known as this compound, has been developed to provide a reference substance for quality control. patsnap.com The process involves a two-step synthesis starting from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. patsnap.com The first step is an acylation reaction, followed by a reduction to yield the final impurity. patsnap.com This route is noted for its simplicity and ease of operation. patsnap.com

Interactive Table 1: Synthesis of Pramipexole Impurity B

Starting Material Key Reagents Reaction Steps Final Product
(S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole Propionic anhydride, Pyridine (B92270), DMAP Step 1 (Acylation): The starting material is reacted with propionic anhydride in an organic solvent like 1,4-dioxane (B91453) with pyridine and DMAP. The mixture is refluxed for approximately 2 hours to form (S)-N,N'-(4,5,6,7-tetrahydrobenzothiazole-2,6-diyl)dipropanamide. patsnap.com (S)-4,5,6,7-Tetrahydro-N2-propyl-N6-propyl-2,6-benzothiazolediamine (Pramipexole Impurity B) patsnap.comchemicalbook.com

Drug-Excipient Interaction Degradant

During stability studies of pramipexole extended-release tablets, a degradation impurity was identified and subsequently synthesized to confirm its structure. mdpi.com The impurity, (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, was found to form due to an interaction between the drug substance and formaldehyde (B43269), which can be released from excipients like hypromellose (HPMC). mdpi.com A straightforward synthetic method was developed to prepare this specific degradant. mdpi.com

Interactive Table 2: Synthesis of (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Starting Material Key Reagents Reaction Steps Final Product

Other Process-Related and Degradation Impurities

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have been instrumental in identifying potential degradation products. asianpubs.orgnih.gov For instance, oxidative stress conditions have been shown to produce N-oxide and S-oxide forms of pramipexole. asianpubs.org Furthermore, synthetic routes for other process-related impurities have been reported in the literature to support analytical efforts. datapdf.com

Interactive Table 3: Research Findings on the Synthesis of Other Pramipexole-Related Impurities

Impurity Synthetic Precursor/Starting Material Key Synthetic Strategy Research Finding
Impurity 1 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone Nucleophilic reaction with propylamine. datapdf.com The synthesis was achieved after an initial attempt to prepare it via degradation and isolation failed. datapdf.com
Impurity 2 2-amino-6-nitro-5,6-dihydrobenzothiazol-7(4H)-one Catalytic hydrogenation using Pd/C to reduce the nitro group. datapdf.com The product, 2,6-Diamino-5,6-dihydrobenzothiazol-7(4H)-one, was obtained and used in subsequent steps without further purification. datapdf.com
Impurity 3 (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole A multi-step synthesis involving selective propionylation and a Mitsunobu reaction. datapdf.com An initial, more direct synthetic route proved unsuccessful, necessitating the development of an adjusted, more complex pathway to obtain the target impurity. datapdf.com

| N-Oxide and S-Oxide Impurities | Pramipexole | Forced degradation using an oxidizing agent (e.g., H2O2). asianpubs.org | These impurities were identified via LC-MS during forced degradation studies designed to establish the stability-indicating nature of analytical methods. asianpubs.org |

Molecular Interactions and Receptor Pharmacology of 2 N Propyl Pramipexole in Vitro Studies

Dopamine (B1211576) Receptor Subtype Binding Profiles

Pramipexole's interaction with dopamine receptors has been extensively studied, revealing a distinct binding profile that contributes to its pharmacological effects.

Pramipexole (B1678040) exhibits a high affinity for the D2-like receptor family. ncats.io In vitro binding studies have quantified its affinity (Ki) for various dopamine receptor subtypes. For the human D2L and D2S receptors, the Ki values are reported to be 3.9 nM and 3.3 nM, respectively. abcam.com Its affinity for the D4 receptor is also notable, with a Ki value of 3.9 nM. abcam.com This demonstrates that pramipexole binds with high affinity to all three subtypes of the D2-like receptor family.

The selectivity of pramipexole is a key aspect of its pharmacological character. It shows a clear preference for the D3 receptor subtype over the D2 and D4 subtypes. nih.govnih.govplos.orgnih.gov The binding affinity for the D3 receptor is significantly higher, with a reported Ki of 0.5 nM. abcam.complos.orgnih.govmedchemexpress.com This translates to a 7- to 10-fold greater affinity for the D3 receptor compared to the D2 receptor and a 17-fold greater affinity compared to the D4 receptor. researchgate.net Some studies indicate an even higher selectivity, reporting that the affinity for D3 receptors is 6 to 95 times higher than for D2 receptors, depending on the binding conditions. nih.gov This preferential binding to the D3 receptor subtype is a unique characteristic compared to other dopamine agonists like quinpirole (B1680403) and bromocriptine, which are either non-selective or more D2/D4 receptor selective. nih.gov

Interactive Table: Binding Affinity (Ki) of Pramipexole for Dopamine Receptor Subtypes

Receptor Subtype Binding Affinity (Ki) in nM
D2L 3.9 abcam.com
D2S 3.3 abcam.com
D3 0.5 abcam.complos.orgnih.govmedchemexpress.com
D4 3.9 abcam.com

The preference of pramipexole for the D3 receptor subtype is a well-documented and significant feature of its pharmacology. nih.govplos.orgnih.govmdpi.com Studies using cloned human D2 and D3 receptors have consistently shown a higher binding affinity for the D3 subtype. plos.orgnih.gov Specifically, the inhibition constant (Ki) for D3 receptors is approximately 0.5 nmol/L, while for D2 receptors it is 3.9 nmol/L. plos.orgnih.gov This results in a selectivity for the D3 receptor that is about 5-fold higher than for the D2 and D4 receptors. nih.gov

This D3-preferring profile is further supported by autoradiography studies in rat brains, where the highest concentrations of [3H]PPX (pramipexole) binding sites were found in the islets of Calleja, a region known to contain D3 but not D2 or D4 mRNA. nih.gov High levels of binding were also observed in other mesolimbic areas rich in D3 receptors, such as the nucleus accumbens and olfactory tubercle. nih.gov The propyl substituent on the amine group of pramipexole is thought to contribute to this enhanced binding affinity for D3 receptors by at least one order of magnitude. acs.org This D3 receptor preference is believed to be a key factor in its potent autoreceptor activity. nih.gov

Dopamine receptors of the D2 subfamily can exist in two states: a high-affinity state and a low-affinity state. plos.orgnih.gov The high-affinity state is considered the functional state, and agonists like pramipexole preferentially bind to this state. plos.orgnih.gov When the binding of pramipexole to the high-affinity, guanine (B1146940) nucleotide-sensitive state of each receptor is analyzed, its selectivity for the D3 receptor over the D2 and D4 receptors is most pronounced. nih.gov

In membranes from cells co-expressing D3 and D2L receptors, the proportion of high-affinity binding sites recognized by pramipexole was higher compared to a mixture of membranes from cells expressing only one of the receptor types. bohrium.com This suggests that the co-expression and potential heterodimerization of D3 and D2L receptors may promote the formation of these high-affinity sites. bohrium.com

Characterization of Agonist Activity

Pramipexole acts as an agonist at dopamine receptors, meaning it activates these receptors to produce a biological response.

Pramipexole is generally considered a full agonist at both D2 and D3 dopamine receptors. nih.gov However, some studies have indicated that it can exhibit partial agonist activity under certain conditions. For instance, one study found that a derivative of pramipexole, where the propyl group was replaced by a propargyl group, showed partial agonist activity at the D2 receptor while maintaining full agonism at the D3 receptor. nih.gov It's important to note that in assays using cells that heterologously express a high concentration of receptors, partial agonism may not be as readily observed as in in-situ brain tissue preparations where receptor concentrations are lower relative to available G proteins. nih.gov

Functional assays are used to measure the ability of a compound to activate a receptor. The [35S]GTPγS binding assay is a common method used to assess the activation of G-protein coupled receptors, such as dopamine receptors. In this assay, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is measured as an indicator of receptor activation.

Studies using the [35S]GTPγS binding assay have confirmed that pramipexole is a potent agonist at dopamine D2S, D2L, D3, and D4 receptors, with EC50 values of 426.58, 338.84, 2.24, and 128.82 nM, respectively. lookchem.comcaymanchem.com These results are consistent with its binding affinities and demonstrate its ability to functionally activate these receptors. Another study using this assay showed that a derivative of pramipexole was a potent and efficacious agonist at both D2 and D3 receptors, with EC50 values of 3.23 nM and 1.41 nM, respectively. nih.gov The potency of pramipexole in activating D3 receptors is consistently shown to be higher than for D2 and D4 receptors, further supporting its D3-preferring agonist profile. nih.gov

Interactive Table: Functional Potency (EC50) of Pramipexole in [35S]GTPγS Binding Assay

Receptor Subtype EC50 (nM)
D2S 426.58 lookchem.comcaymanchem.com
D2L 338.84 lookchem.comcaymanchem.com
D3 2.24 lookchem.comcaymanchem.com
D4 128.82 lookchem.comcaymanchem.com

Interactions with Non-Dopaminergic Receptors

Scientific investigation into the specific molecular interactions of 2-N-Propyl Pramipexole, a recognized impurity of the drug Pramipexole, with non-dopaminergic receptors is limited in publicly available literature. This compound, also known as N-Propylpramipexole or Pramipexole EP Impurity B, is structurally similar to its parent compound, Pramipexole. nih.govinventi.inresearcher.lifeontosight.ai While the pharmacological profile of Pramipexole is well-documented, the specific binding affinities of its impurities, including this compound, at various receptor systems are not extensively characterized. nih.gov

To provide a relevant pharmacological context, this section details the known in vitro binding affinities of the parent compound, Pramipexole, for serotonin (B10506) and adrenergic receptor subtypes. It is crucial to note that this data pertains to Pramipexole and not this compound, whose affinity for these receptors may differ.

Affinity for Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D)

In vitro studies using human receptors have demonstrated that Pramipexole possesses a low affinity for several serotonin receptor subtypes. google.comlgcstandards.com Research indicates that its binding affinity for the 5-HT1A, 5-HT1B, and 5-HT1D receptors is in the range of 500 to 10,000 nM. google.comlgcstandards.com This is considered a low to insignificant affinity, particularly when compared to its high affinity for dopamine D2 and D3 receptors. google.comlgcstandards.comebi.ac.uk The compound shows negligible affinity for 5-HT2 receptors. google.comlgcstandards.com

Receptor SubtypeBinding Affinity (Ki) for Pramipexole (nM)
5-HT1A500 - 10,000 google.comlgcstandards.com
5-HT1B500 - 10,000 google.comlgcstandards.com
5-HT1D500 - 10,000 google.comlgcstandards.com

Affinity for Adrenergic Receptor Subtypes (e.g., α2-adrenergic)

Pramipexole has been shown to have a moderate to low affinity for α2-adrenergic receptors. uni-leipzig.de The binding affinity for this receptor subtype is reported to be in the range of 500 to 10,000 nM. google.comlgcstandards.com In contrast, its affinity for α1-adrenergic and β-adrenergic receptors is negligible. google.comlgcstandards.comebi.ac.uk

Receptor SubtypeBinding Affinity (Ki) for Pramipexole (nM)
α2-adrenergic500 - 10,000 google.comlgcstandards.com

Structure Activity Relationship Sar Studies of 2 N Propyl Pramipexole

Elucidation of Pharmacophoric Requirements for D3 Receptor Selectivity

Systematic modification of the pramipexole (B1678040) molecule has allowed researchers to map the pharmacophoric elements essential for potent and selective D3 receptor binding. These studies have highlighted the critical roles of the N-propyl group, as well as various linker and tail group additions.

The N-propyl substituent on the diamine portion of the pramipexole core is a crucial determinant of its high affinity for the D3 receptor. Research has demonstrated that this specific alkyl group significantly enhances binding affinity by at least one order of magnitude compared to analogs without it. researchgate.net This finding underscores the importance of the size and nature of the substituent at this position for optimal interaction with the D3 receptor binding pocket. Pramipexole's affinity for human D3 receptors has been reported with a Ki value of 0.5 nmol/L, showcasing its high potency. nih.govplos.org

Binding Affinities (Ki, nM) of Pramipexole at Human Dopamine (B1211576) Receptors
CompoundD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D4 Receptor (Ki, nM)
Pramipexole3.90.55.1

Data sourced from multiple studies on cloned human dopamine receptors. nih.govplos.org

Building upon the pramipexole scaffold, studies have shown that introducing specific linker and tail groups onto the amine group can substantially improve selectivity for the D3 receptor over the D2 receptor. researchgate.net By extending from the core structure, these modifications can engage with secondary binding pockets or regions of the receptor that differ between the D2 and D3 subtypes, thereby exploiting subtle structural differences to achieve greater selectivity. For example, the development of analogs like CJ-1368 and CJ-1639, which incorporate extended moieties, resulted in compounds with subnanomolar affinity for the D3 receptor and significantly enhanced selectivity over D2. umich.edunih.gov

The addition of hydrophobic groups, such as a chlorine atom to a phenyl ring in related pharmacophores, has been shown to enhance the binding affinity of ligands for the D3 receptor. researchgate.net In the context of pramipexole analogs, modifications have focused on the naphthalene (B1677914) group, a key site for metabolism. nih.gov By strategically altering these hydrophobic regions, researchers have developed a series of new derivatives that not only exhibit improved metabolic stability but also maintain or even gain D3 receptor affinity and selectivity. One such derivative, compound 23, binds to the D3 receptor with a Ki value of 0.53 nM and demonstrates a remarkable selectivity of over 20,000-fold when compared to the D2 receptor. nih.gov

Binding Affinities (Ki, nM) and Selectivity of Pramipexole and a Novel Analog
CompoundD3 Receptor (Ki, nM)D2 Receptor (Ki, nM)D2/D3 Selectivity Ratio
Pramipexole (1)~1.3~35~27
Compound 230.53>10,000>18,867

Data from binding assays using rat brain preparations. nih.gov

Design and Evaluation of Novel Pramipexole Analogs

Leveraging the insights gained from SAR studies, medicinal chemists have pursued various strategies to design novel pramipexole analogs with optimized properties for research and potential therapeutic use.

A primary goal in analog design is to maximize D3 receptor selectivity while ensuring adequate physicochemical properties, such as aqueous solubility, for practical applications. nih.gov While initial modifications successfully yielded compounds with high D3 affinity and selectivity, some of these suffered from poor metabolic stability. umich.edunih.gov Subsequent strategies involved modifying metabolically vulnerable positions, such as the naphthalene group in certain analogs, to improve stability in human liver microsomes while preserving the desired receptor binding profile. nih.gov This iterative process of design, synthesis, and evaluation is crucial for developing drug candidates with a balanced profile of potency, selectivity, and drug-like properties.

More advanced strategies involve the creation of hybrid or "bitopic" ligands. mdpi.com This approach connects the primary pharmacophore of a D3-preferential agonist, like a pramipexole derivative, to a secondary pharmacophore via a chemical linker. mdpi.com The rationale is that the primary part of the molecule secures affinity for the main binding site, while the secondary part can interact with less conserved regions of the receptor, known as secondary binding pockets. This strategy has proven effective in enhancing subtype selectivity. The nature of the linker and the secondary pharmacophore are critical variables that can be tuned to achieve unique pharmacological profiles, including biased agonism, where the ligand preferentially activates certain downstream signaling pathways over others. mdpi.com

Effects of Indole (B1671886) Derivative Substitutions on Piperazine (B1678402) Ring on D3 Selectivity and Affinity

The introduction of various indole derivatives onto the piperazine ring of 2-N-Propyl Pramipexole analogs has been a key strategy to modulate D3 receptor selectivity. Research has demonstrated that the nature of the linker between the piperazine and indole moieties, as well as the substitution pattern on the indole ring itself, significantly influences binding affinity and selectivity over the D2 receptor. nih.gov

A critical factor in determining D3 selectivity appears to be the basicity of the piperazine nitrogen atom that connects to the indole ring. nih.gov For instance, when a methylene (B1212753) unit links the piperazine and indole, the resulting high basicity of the nitrogen atom leads to lower D3 selectivity. nih.gov Conversely, the incorporation of a planar sp² hybridized carbonyl group as the linker decreases the basicity of the nitrogen, which has been associated with a substantial increase in D3 receptor selectivity. nih.gov This suggests that the electronic properties of the linker play a pivotal role in differentiating between D2 and D3 receptor binding.

Furthermore, the length of the tether connecting the agonist head group to the aryl-piperazine fragment has been shown to affect both affinity and selectivity. nih.gov An increase in the linker length from n=2 to n=4 in a series of analogs resulted in enhanced D3 affinity and selectivity. nih.gov This indicates that an optimal linker length is necessary to correctly position the indole moiety within the D3 receptor binding pocket.

Studies have also shown that N-substitution on the piperazine ring can accommodate a variety of substituted indole rings, and a direct connection is not always necessary to maintain high affinity and selectivity for the D3 receptor. nih.gov Many potent compounds feature an amide or a methylene linker connecting the piperazine to the heterocyclic indole moiety. nih.gov

CompoundLinker to Indole MoietyD2/D3 Selectivity RatioReference
49 Methylene16.4 nih.gov
(-)-40 Carbonyl (Amide)583 nih.gov
(-)-45 Carbonyl (Amide)828 nih.gov
(-)-46 Carbonyl (Amide)736 nih.gov

This table illustrates the effect of the linker connecting the piperazine ring to the indole moiety on D3 receptor selectivity.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry has become an indispensable tool for understanding the SAR of this compound and its analogs at a molecular level. By modeling the D3 receptor and simulating ligand-receptor interactions, researchers can gain insights that guide the design of more selective and potent compounds.

Insights from D3 Receptor Crystal Structure Modeling

The determination of the high-resolution crystal structure of the human D3 receptor has been a landmark achievement, providing a detailed template for structure-based drug design. nih.govnih.gov Prior to this, homology models based on the structures of other G-protein coupled receptors (GPCRs), such as bacteriorhodopsin, bovine rhodopsin, and the β2-adrenergic receptor, were instrumental in early computational studies. nih.govunict.it

The crystal structure of the D3 receptor, particularly in complex with antagonists, has offered a more accurate framework for understanding the binding site. nih.gov This has allowed for more precise modeling of how agonists like this compound and its derivatives interact with the receptor. These models have been refined using molecular dynamics (MD) simulations to better represent the dynamic nature of the receptor in a membrane environment. unict.it

Structural comparisons between the D3 receptor crystal structure and homology models of the D2 receptor have highlighted key differences in their binding pockets. These differences can be exploited to design ligands with greater D3 selectivity. acs.org For example, modeling studies suggest the existence of a putative orthosteric binding site near transmembrane helices 5 and 6 and part of extracellular loop II that may contribute to D3 selectivity. acs.org

In Silico Prediction and Validation of Ligand-Receptor Interactions

In silico docking studies have been widely used to predict the binding modes of this compound analogs within the D3 receptor. These computational experiments allow researchers to visualize and analyze the potential interactions between a ligand and the amino acid residues of the receptor's binding pocket. unict.it

These docking simulations have been instrumental in explaining the observed SAR. For example, they can rationalize why certain substitutions on the indole ring or modifications to the linker length lead to increased affinity or selectivity. The predicted binding poses can reveal key hydrogen bonds, hydrophobic interactions, or steric clashes that govern the ligand's activity. unict.it

The predictions from these in silico models are often validated through experimental methods such as site-directed mutagenesis. By mutating specific amino acid residues in the binding pocket that are predicted to be important for ligand interaction and then observing the effect on ligand binding, researchers can confirm the accuracy of their computational models. unict.it This iterative process of in silico prediction and experimental validation is a powerful strategy for the rational design of novel D3 receptor ligands with improved properties. The correlation between computed binding energies from docking calculations and experimental binding affinities (Ki values) further validates the predictive power of these computational approaches. unict.it

Preclinical Neurobiological Mechanisms and Cellular Effects of 2 N Propyl Pramipexole

Modulation of Dopaminergic Systems in Preclinical Animal Models

2-N-Propyl Pramipexole's primary pharmacological action is centered on its interaction with dopamine (B1211576) receptors, leading to significant alterations in dopaminergic signaling within the brain.

In intact dopaminergic systems, 2-N-Propyl Pramipexole (B1678040), like its parent compound pramipexole, primarily acts on presynaptic dopamine autoreceptors, specifically the D2 and D3 subtypes. researchgate.net This stimulation of presynaptic autoreceptors initiates a negative feedback loop that suppresses the synthesis and synaptic release of dopamine. researchgate.netresearchgate.netnih.gov This mechanism has been demonstrated in vivo through microdialysis studies, which showed that pramipexole causes a long-lasting decrease in the extracellular concentrations of dopamine and its metabolites. researchgate.net The agonistic activity at these autoreceptors is a key feature of its pharmacological profile, leading to a reduction in dopamine turnover. nih.govfda.gov This effect is dose-dependent, with lower concentrations favoring the presynaptic action that inhibits dopaminergic neurotransmission. researchgate.net

Activation of postsynaptic dopamine receptors by this compound generally occurs at higher dose levels and with a longer latency compared to the stimulation of presynaptic autoreceptors. researchgate.net However, in scenarios where dopamine release is compromised, such as in neurodegenerative conditions, postsynaptic D2 and D3 receptors are more readily stimulated by pramipexole. researchgate.net This state-dependent activity is crucial for its therapeutic potential. The stimulation of postsynaptic D2 and D3 receptors is believed to readjust the balance between the direct and indirect striatopallidal pathways, which are critical for modulating motor activity. researchgate.net Studies in rodent models with dopamine depletion have shown that pramipexole potently induces contralateral circling behavior, indicative of postsynaptic receptor stimulation. nih.gov

This compound exhibits a differential effect on the two major dopamine pathways: the nigrostriatal and the mesolimbic circuits. This is largely attributed to its high affinity for the D3 receptor subtype, which is more concentrated in mesolimbic areas like the nucleus accumbens and olfactory tubercle compared to the nigrostriatal pathway. nih.govnih.govplos.org While it also acts on D2 receptors present in both pathways, its D3 preference suggests a more pronounced impact on the mesolimbic system, which is involved in mood and behavior. nih.govnih.govplos.org

Electrophysiological studies have shown that pramipexole decreases the firing rate of neurons in both the substantia nigra pars compacta (part of the nigrostriatal pathway) and the ventral tegmental area (the origin of the mesolimbic pathway). fda.gov However, the higher density of D3 receptors in the mesolimbic pathway suggests a potent modulation of this circuitry. nih.govplos.org Research indicates that the mesolimbic pathway may be more resilient to certain neurotoxins compared to the nigrostriatal pathway, a factor that could be relevant to the neuroprotective effects of dopamine agonists. nih.gov The suppression of dopamine release in mesolimbic regions through presynaptic D2 autoreceptor stimulation by pramipexole has been proposed as a mechanism for potential therapeutic effects in conditions associated with dopaminergic dysfunction. researchgate.net

Neuroprotective and Anti-inflammatory Mechanisms

Beyond its direct effects on dopamine receptors, this compound demonstrates significant neuroprotective and anti-inflammatory properties that are not solely dependent on dopaminergic agonism.

A growing body of evidence indicates that pramipexole exerts neuroprotective effects by preserving mitochondrial integrity and combating oxidative stress. nih.govbiologists.comnih.gov Studies have shown that both the S(-) and R(+) enantiomers of pramipexole, the latter of which has minimal dopamine agonist activity, are effective in preventing cell death induced by oxidative stressors. nih.gov This suggests that the neuroprotective qualities are at least partially independent of dopamine receptor stimulation. nih.govresearchgate.net

Pramipexole has been shown to inhibit the production of mitochondrial reactive oxygen species (ROS), restore mitochondrial membrane potential, and increase ATP levels in models of neuronal injury. nih.govbiologists.comdntb.gov.ua It can also reduce lipid peroxidation and increase the levels of endogenous antioxidants like glutathione. nih.govresearchgate.net Furthermore, pramipexole has been found to inhibit the mitochondrial permeability transition pore and the release of cytochrome c from mitochondria, key events in the apoptotic cascade. nih.govdntb.gov.ua These actions are linked to the upregulation of the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response. nih.govbiologists.com

Table 1: Effects of Pramipexole on Mitochondrial Function and Oxidative Stress Markers

Parameter Effect of Pramipexole Treatment Reference
Mitochondrial ROS Production Inhibited nih.govbiologists.comdntb.gov.ua
Mitochondrial Membrane Potential Restored/Elevated nih.govbiologists.comdntb.gov.ua
ATP Levels Increased nih.govbiologists.com
Lipid Peroxidation Decreased nih.govresearchgate.net
Glutathione (GSH) Levels Increased nih.govresearchgate.net
Nrf2 Translocation to Nucleus Accelerated nih.govbiologists.com
Heme Oxygenase-1 (HO-1) Expression Upregulated nih.govbiologists.com
Bax/Bcl2 Ratio Reduced nih.govbiologists.comresearchgate.net
Cytochrome c Release to Cytosol Inhibited nih.govbiologists.comdntb.gov.uaresearchgate.net

This compound also possesses anti-inflammatory properties, primarily through the modulation of glial cells (microglia and astrocytes). In response to neuronal injury or inflammatory stimuli, glial cells become activated and release a cascade of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which contribute to neuroinflammation and neuronal damage. nih.govresearchgate.netfrontiersin.orgfrontiersin.org

Dopamine agonists, including pramipexole, have been shown to suppress this inflammatory response. ahajournals.orgnih.gov Studies indicate that pramipexole can inhibit the activation of microglia and astrocytes. nih.govnih.gov This inhibition leads to a reduction in the production and release of pro-inflammatory cytokines. For example, pramipexole has been found to significantly reduce the accumulation of IL-1β in the brain following an inflammatory challenge. nih.govnih.gov

The underlying mechanism for this anti-inflammatory effect often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govahajournals.org NF-κB is a key transcription factor that governs the expression of many pro-inflammatory genes. nih.govfrontiersin.org By preventing the activation and nuclear translocation of NF-κB, dopamine D2 receptor agonists can effectively dampen the inflammatory cascade in the central nervous system. ahajournals.orgnih.gov

Table 2: Anti-inflammatory Effects of Dopamine Agonists

Inflammatory Mediator Effect of Dopamine Agonist Treatment Reference
Glial Cell Activation Inhibited nih.govahajournals.orgnih.gov
IL-1β Release Reduced nih.govahajournals.orgnih.govmdpi.com
TNF-α Release Reduced nih.govmdpi.comnih.gov
NF-κB Activation/Nuclear Translocation Inhibited/Decreased nih.govahajournals.org
NLRP3 Inflammasome Activation Inhibited nih.govmdpi.com

Protection Against Chemically Induced Neurotoxicity (e.g., Methamphetamine, MPTP)

This compound, more commonly known as Pramipexole, has demonstrated significant neuroprotective capabilities in preclinical models against neurotoxins such as methamphetamine and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govnih.gov These substances are known to cause damage to dopaminergic neurons, mimicking some of the pathological features of Parkinson's disease.

In studies involving mice, Pramipexole has been shown to protect dopaminergic neurons from the toxic effects of MPTP. researchgate.netresearchgate.net Research indicates that Pramipexole can lessen the depletion of dopamine caused by MPTP. researchgate.net This protective effect is observed in both young and aged mice, although the efficacy may be somewhat reduced in older animals. nih.gov The neuroprotection afforded by Pramipexole against MPTP-induced toxicity appears to involve mechanisms that are both dependent on and independent of the dopamine D3 receptor. researchgate.net

Similarly, Pramipexole has been found to be effective in mitigating the neurotoxic effects of methamphetamine. nih.gov In animal models, it has been observed to attenuate the degeneration of nigrostriatal neurons induced by methamphetamine. nih.gov The proposed mechanism for this protection involves the reduction of dopamine turnover, which in turn decreases the oxidative stress and production of harmful hydroxyl radicals that lead to neuronal damage. nih.gov Furthermore, Pramipexole itself possesses antioxidant properties that may contribute to its neuroprotective capacity. nih.govnih.gov

Table 1: Effects of Pramipexole on Chemically Induced Neurotoxicity in Animal Models

Neurotoxin Animal Model Key Findings
MPTP Mice Attenuated MPTP-induced striatal dopamine loss and the loss of tyrosine hydroxylase immunoreactive neurons in the substantia nigra pars compacta. nih.gov
MPTP Mice Inhibited MPTP-induced dopamine depletion through both dopamine D3 receptor-dependent and independent mechanisms. researchgate.net
Methamphetamine Gerbils Attenuated the degeneration of nigrostriatal neurons by reducing dopamine turnover and associated oxidative stress. nih.gov

Modulation of Levodopa-Induced Toxicity in Cellular Models

Levodopa (L-DOPA) remains a cornerstone therapy for Parkinson's disease, however, its long-term use can be associated with toxicity to dopaminergic neurons, partly due to oxidative stress from dopamine metabolism. frontiersin.org Preclinical research in cellular models has explored the potential of Pramipexole to counteract this toxicity.

In mesencephalic cultures, which contain dopamine neurons, Pramipexole has been shown to attenuate the cell loss induced by levodopa. nih.govmusechem.com This protective effect was found to be dose-dependent. nih.gov The mechanism underlying this cytoprotective action is thought to be multifactorial, potentially involving Pramipexole's affinity for dopamine receptors, its antioxidant properties, and its ability to enhance trophic activity in the cultured mesencephalic cells. nih.gov These findings from in vitro studies suggest that Pramipexole may help to mitigate some of the cellular-level toxic effects associated with levodopa. researchgate.netnih.gov

Cellular and Morphological Adaptations Induced by this compound

Impact on Neuronal Soma Size and Dendritic Arborization in Vitro

Beyond its immediate neuroprotective effects, Pramipexole has been shown to induce structural changes in neurons in vitro, specifically affecting the size of the neuronal cell body (soma) and the complexity of its dendritic branches (arborization). These structural adaptations are indicative of neuroplasticity.

Studies utilizing human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons have demonstrated that Pramipexole can produce dose-dependent increases in both soma size and dendritic arborization. nih.govresearchgate.net These effects were observed after a 72-hour treatment period. invivochem.commedchemexpress.com The observed increases in structural complexity are significant as they suggest a potential for Pramipexole to promote neuronal growth and connectivity. The mechanisms underlying these changes are thought to involve the brain-derived neurotrophic factor (BDNF) and mTOR signaling pathways. nih.gov

Table 2: In Vitro Effects of Pramipexole on Neuronal Morphology

Cell Type Duration of Treatment Observed Effects
Human iPSC-derived dopaminergic neurons 3 days Dose-dependent increases in dendritic arborization and soma size. nih.govresearchgate.net
Human iPSC-derived dopaminergic neurons 72 hours Dose-dependent increases in soma size and dendritic arborization. invivochem.commedchemexpress.com

Behavioral Neuropharmacology in Animal Models of Neurological States

Investigation of D3 Receptor Function in Rodent Models of Neuropsychiatric Disorders

Pramipexole's high affinity for the dopamine D3 receptor has made it a valuable tool in preclinical research to understand the role of this receptor in various neuropsychiatric conditions. wikipedia.orgwikidoc.org Rodent models are frequently used to investigate how D3 receptor modulation by compounds like Pramipexole affects behaviors relevant to human disorders.

For instance, D3 agonists have been shown to influence sensorimotor gating, a process that is often deficient in disorders like schizophrenia. wikidoc.orgnih.gov In rats, Pramipexole has been used to disrupt prepulse inhibition of startle, a measure of sensorimotor gating, with evidence suggesting this effect is mediated through mesolimbic D3 receptors. nih.gov Furthermore, studies in mouse models of Parkinson's disease have indicated that the antidepressant-like effects of Pramipexole are mediated by the D3 receptor, but not the D2 receptor. nih.govresearchgate.net These preclinical findings highlight the importance of the D3 receptor as a therapeutic target for neuropsychiatric symptoms. wikidoc.org

Effects on Reward-Seeking Behaviors and Decision-Making in Preclinical Settings

The influence of Pramipexole on reward-related behaviors and decision-making processes has been a significant area of preclinical investigation, driven in part by clinical observations of impulse control disorders in some patients. nih.gov Animal models have been instrumental in dissecting the neurobiological underpinnings of these effects.

In rodent studies, Pramipexole has been shown to modulate reward-seeking behaviors. For example, it can enhance the reinforcing effectiveness of stimuli previously associated with cocaine. nih.gov In models of Parkinson's disease, the rewarding properties of D2/D3 receptor agonists like Pramipexole have been observed and may even be increased following the degeneration of the nigrostriatal system. researchgate.net

Regarding decision-making, research in rats has shown that Pramipexole can increase the choice of highly disadvantageous options in certain tasks, suggesting an impact on risk assessment and probabilistic decision-making. nih.gov This effect appears to be related to its influence on how the brain processes probabilistic losses. nih.gov Other studies have demonstrated that Pramipexole can impair learning to make advantageous choices in tasks that require weighing risk and reward. researchgate.net These preclinical findings provide insights into the potential for D2/D3 agonists to alter complex cognitive functions related to reward and decision-making.

Neurobiological Underpinnings of Impaired Decision-Making (e.g., External Globus Pallidus Hyperactivation)

Preclinical research has identified specific neurobiological mechanisms through which this compound (pramipexole) can induce impairments in decision-making. Studies utilizing animal models of Parkinson's disease (PD) have been instrumental in elucidating these pathways. mdpi.comnih.gov In a mouse model of PD created by injecting the neurotoxin 6-hydroxydopamine, treatment with pramipexole was found to increase disadvantageous choices in a touchscreen-based Iowa Gambling Task (IGT). mdpi.comnih.gov This task assesses decision-making by presenting options with varying levels of risk and reward, and the pramipexole-treated mice demonstrated a preference for high-risk, high-reward choices that were ultimately detrimental. mdpi.comnih.govresearchgate.net

The core neurobiological finding linked to this behavior is the hyperactivation of the external globus pallidus (GPe), a key nucleus in the basal ganglia. mdpi.comneurosciencenews.comparkinsonsnewstoday.com Analysis of the brains of these mice revealed a significant increase in the number of c-Fos-positive cells within the GPe, a marker of heightened neuronal activity. mdpi.comnih.gov This suggests a dysregulation of the indirect pathway within the complex corticothalamic-basal ganglia circuitry, which is crucial for modulating behavior and decision-making. mdpi.comnih.gov

The involvement of the dopamine D3 receptor (D3R), for which pramipexole has a high affinity, is critical to this mechanism. mdpi.comnih.gov The disadvantageous decision-making induced by pramipexole was successfully blocked by the administration of PG-01037, a selective D3R antagonist. mdpi.comnih.govresearchgate.net Furthermore, to confirm a causal link, researchers employed chemogenetics to specifically inhibit the hyperactive GPe neurons. mdpi.comneurosciencenews.com This intervention successfully rescued the pramipexole-induced impairments in decision-making, restoring normal c-Fos activation and reducing the preference for risky choices. mdpi.comnih.gov These findings strongly indicate that pramipexole-induced hyperactivation of GPe neurons is a key mechanism underlying impaired decision-making in this preclinical model. mdpi.comnih.govneurosciencenews.com

Another line of research in rats using a probability-discounting task also showed that pramipexole enhanced disadvantageous decision-making. nih.gov Interestingly, this study suggested the effects might be dissociated from dynamic changes in dopamine release in the nucleus accumbens, as co-treatment with the monoamine-depleting agent reserpine (B192253) exacerbated the poor decision-making caused by pramipexole. nih.gov

Table 1: Effect of Pramipexole (PPX) on Decision-Making in the Iowa Gambling Task (IGT) in a Mouse Model of Parkinson's Disease This table summarizes the typical outcomes observed in studies where mice are tested on their preference for advantageous versus disadvantageous choices.

Treatment GroupBehavioral OutcomeKey Neurobiological FindingEffect of Intervention
Control (Healthy Mice)Balanced choices, learns to prefer advantageous options.Normal neuronal activity in the External Globus Pallidus (GPe).N/A
PD Model + PlaceboDecision-making comparable to control group.Baseline GPe activity for the model.N/A
PD Model + Pramipexole (PPX)Increased preference for high-risk, disadvantageous options. mdpi.comparkinsonsnewstoday.comHyperactivation of the GPe (increased c-Fos). mdpi.comneurosciencenews.comnews-medical.netEffect blocked by D3R antagonist (PG-01037); Rescued by chemogenetic inhibition of the GPe. mdpi.comnih.gov

Influence on Drug-Seeking Relapse in Preclinical Addiction Models

Preclinical studies indicate that this compound (pramipexole) can significantly influence behaviors related to drug-seeking and relapse, primarily by enhancing the reinforcing properties of drug-associated cues. researchgate.netnih.gov In rodent models, dopamine D2/D3 receptor agonists like pramipexole have been shown to enhance relapse to drug-seeking. researchgate.net

A key study investigated pramipexole's effects in rats trained to self-administer cocaine, where cocaine delivery was paired with a conditioned stimulus (CS), such as a light or tone. nih.gov When pramipexole was substituted for cocaine, it maintained high rates of responding, but only when the responses were followed by the presentation of the cocaine-paired CS. nih.gov In the absence of the CS, pramipexole did not maintain responding. nih.gov

Furthermore, when administered by the experimenter (not self-administered), pramipexole dose-dependently increased the effort rats would exert to receive the CS alone, in the absence of any cocaine. nih.gov This was demonstrated in both fixed ratio (FR) and progressive ratio (PR) schedules of reinforcement. nih.gov Under a PR schedule, where the number of responses required for each reward increases progressively, pramipexole significantly increased the "breakpoint," or the point at which the animal ceases to respond. nih.gov This indicates that pramipexole enhances the motivational value and reinforcing effectiveness of stimuli that have been previously associated with a primary reward like cocaine. nih.gov

The study further dissected the receptor contributions, finding that a D2-preferring antagonist (L-741,626) and a D3-preferring antagonist (PG01037) had different effects on this behavior, suggesting a complex interaction of both receptor subtypes in mediating pramipexole's influence on cue-induced drug-seeking. nih.gov These findings highlight a mechanism by which the compound could contribute to relapse, by increasing the salience and motivational pull of environmental cues linked to past drug use. researchgate.netnih.gov

Table 2: Effect of Pramipexole on Progressive Ratio (PR) Responding for a Cocaine-Conditioned Stimulus (CS) This table illustrates the dose-dependent effect of experimenter-administered pramipexole on the motivation to seek a drug-associated cue.

Pramipexole PretreatmentMean Breakpoint (Final Ratio Completed)Interpretation
Saline (Control)LowBaseline low motivation for the CS in the absence of the drug.
Low DoseModerate IncreaseIncreased motivation to respond for the CS.
High DoseSignificant IncreaseStrongly enhances the reinforcing effectiveness of the CS, leading to high motivation and persistence in seeking. nih.gov

Responses in Animal Models of Inflammatory and Neuropathic Pain

This compound (pramipexole) has demonstrated significant efficacy in preclinical animal models of both inflammatory and neuropathic pain, acting through mechanisms that may involve anti-inflammatory effects. nih.govwikipedia.orgresearchgate.net

In models of neuropathic pain, such as the chronic constriction injury (CCI) of the sciatic nerve in mice, intravenously administered pramipexole produced a profound decrease in allodynia—a state of pain resulting from a stimulus that does not normally provoke pain. nih.govresearchgate.net This analgesic effect was observed within an hour of administration. nih.govresearchgate.net The efficacy in neuropathic pain models is significant, as this type of pain is often difficult to treat. nih.gov

Pramipexole has also shown considerable anti-inflammatory activity in several well-characterized animal models of inflammation. nih.gov In rats with carrageenan-induced or formalin-induced paw edema, pramipexole significantly inhibited the inflammatory swelling. nih.gov Similarly, it markedly decreased ear edema induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice. nih.gov Pathological examination of the inflamed tissues from these studies revealed that pramipexole treatment led to reduced tissue injury, less subcutaneous edema, and decreased infiltration of neutrophils, which are key immune cells involved in the inflammatory response. nih.gov

The mechanism underlying these pain-suppressive and anti-inflammatory actions appears to be linked to the modulation of cytokine production. nih.govwikipedia.org Pramipexole has been shown to inhibit the release of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and to suppress the activity of NF-κB, a key transcription factor in the inflammatory process. wikipedia.org In vitro experiments using stimulated human monocyte cell cultures confirmed that pramipexole can significantly blunt the production of IL-1β protein. nih.govresearchgate.net These findings support the concept that pramipexole mitigates pain, at least in part, by exerting anti-inflammatory effects. nih.govwikipedia.org

Table 3: Effect of Pramipexole on Carrageenan-Induced Paw Edema in Rats This table shows representative data on the anti-inflammatory effect of pramipexole over time.

Treatment GroupPaw Volume Increase (mL) 1 hr Post-CarrageenanPaw Volume Increase (mL) 3 hrs Post-CarrageenanOverall Effect
Control (Carrageenan + Saline)~0.45 mL~0.75 mLSignificant inflammation and swelling.
Pramipexole-Treated~0.20 mL~0.30 mLSignificant inhibition of paw inflammation and edema compared to control. nih.gov

Analytical Chemistry Methodologies for Research and Characterization of 2 N Propyl Pramipexole

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is the cornerstone for the analysis of 2-N-Propyl Pramipexole (B1678040), providing the necessary resolution to separate it from Pramipexole and other related substances.

HPLC is a widely adopted technique for the analysis of Pramipexole and its impurities due to its high resolution, sensitivity, and reproducibility. ijpsonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the purity assessment and quantification of Pramipexole and, by extension, 2-N-Propyl Pramipexole. These methods are developed and validated according to ICH guidelines to ensure they are fit for purpose. asianpubs.orgresearchgate.net

The development of a robust RP-HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength. For Pramipexole and its impurities, C18 and C8 columns are frequently utilized. ijrpc.commedicalresearchjournal.org A stability-indicating ion-pair HPLC method was developed to evaluate impurities in low-dose extended-release tablets, which successfully separated this compound from the main drug peak and other degradants. asianpubs.orgresearchgate.net

Method validation typically includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netdergipark.org.tr For instance, one validated method demonstrated linearity over a specific concentration range with a high correlation coefficient, and accuracy was confirmed through recovery studies. dergipark.org.tr The precision of these methods is generally found to be high, with low relative standard deviation (RSD) values for repeated measurements. ijrpc.com

Table 1: Example of RP-HPLC Method Parameters for Pramipexole Impurity Analysis

Parameter Conditions
Column Inertsil ODS-3V with pre-guard column asianpubs.org
Mobile Phase Phosphate buffer (pH 2.7) with sodium salt of octane (B31449) sulphonic acid (ion pair) and acetonitrile (B52724) (gradient) asianpubs.org
Flow Rate 1.0 mL/min asianpubs.org
Detection UV at 264 nm asianpubs.org
Column Temperature 40 °C asianpubs.org

| Injection Volume | 700 µL asianpubs.org |

Table 2: Validation Summary for a Typical RP-HPLC Method

Validation Parameter Typical Result
Linearity (Range) 6.25-225.0 µg/mL dergipark.org.tr
Correlation Coefficient (r²) > 0.999 idosi.org
Accuracy (% Recovery) 99.58 - 100.44% researchgate.net
Precision (%RSD) < 2% dergipark.org.tr
LOD 4.18 μg/mL dergipark.org.tr

| LOQ | 12.66 μg/mL dergipark.org.tr |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are due to the use of columns with smaller particle sizes (typically sub-2 µm). Several UPLC-based methods have been employed for the analysis of Pramipexole, which are also capable of resolving its impurities. ijpsonline.commedicalresearchjournal.orgresearchgate.net UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for enhanced selectivity and sensitivity, particularly for determining low levels of the compound in biological matrices. medicalresearchjournal.orghilarispublisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the determination of Pramipexole and its related compounds. ijpsonline.comresearchgate.net A sensitive and validated GC-MS method has been developed for the quantification of Pramipexole in rat plasma. nih.gov This method involves a liquid-liquid extraction sample preparation step, followed by analysis using a single quadrupole mass spectrometer with electron impact ionization. nih.gov The analytes are monitored in Selected Ion Monitoring (SIM) mode to ensure high selectivity and sensitivity. nih.gov Such a method demonstrates a low limit of quantification (LLOQ) of 20.0 pg/mL and high recovery rates from plasma. nih.gov

Table 3: GC-MS Method Parameters for Pramipexole Analysis

Parameter Conditions
Sample Preparation Liquid-liquid extraction with methyl-t-butyl ether after alkalinization nih.gov
Ionization Mode Electron Impact (EI) nih.gov
MS Detection Selected Ion Monitoring (SIM) nih.gov
Target Ions (Pramipexole) m/z 211, 212, 152 nih.gov
Linearity Range 20-1000 pg/mL nih.gov

| Recovery from Plasma | 82.4% - 87.8% nih.gov |

The coupling of HPLC with mass spectrometry (HPLC-MS or LC-MS/MS) provides a highly specific and sensitive tool for the identification and quantification of drug impurities. medicalresearchjournal.orgmedicalresearchjournal.org This technique has been instrumental in characterizing degradation products of Pramipexole. asianpubs.orgresearchgate.net For instance, LC-MS studies were crucial in identifying oxidative degradants and other impurities formed during stability testing. asianpubs.orgresearchgate.net High-resolution mass spectrometry (HRMS) combined with HPLC has been used to isolate and fully characterize a drug-excipient interaction impurity of Pramipexole, confirming its structure through precise mass measurements and fragmentation patterns. mdpi.com

Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography and has been successfully applied to the analysis of Pramipexole. medicalresearchjournal.orgmedicalresearchjournal.org A particularly sensitive method utilizes CE coupled with laser-induced fluorescence (LIF) detection for the analysis of Pramipexole in human urine. nih.gov This method requires a derivatization step, where Pramipexole is reacted with fluorescein (B123965) isothiocyanate to make it fluorescent. nih.gov The separation is performed in an uncoated fused silica (B1680970) capillary, and the method is validated for linearity, precision, and accuracy, demonstrating extraction yields consistently above 94.5%. nih.gov

Table 4: Capillary Electrophoresis Method Details

Parameter Conditions
Capillary Uncoated fused silica (75 µm I.D.) nih.gov
Background Electrolyte 50 mM Borate buffer (pH 10.3), 30 mM tetrabutylammonium (B224687) bromide, 15% acetone (B3395972) nih.gov
Separation Voltage 20 kV nih.gov
Detection Laser-Induced Fluorescence (LIF) after derivatization with fluorescein isothiocyanate nih.gov
Linearity Range 25.0 - 1000 ng/mL nih.gov

| Limit of Detection | 10.0 ng/mL nih.gov |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy plays a pivotal role in the analysis of this compound, offering both qualitative and quantitative data essential for its characterization.

Ultraviolet (UV) Spectrophotometry

UV Spectrophotometry is a fundamental technique for the quantitative analysis of this compound. The method is based on the principle that the molecule absorbs light in the ultraviolet region due to its specific chemical structure. For Pramipexole and its derivatives, the maximum absorbance (λmax) is typically observed around 260-264 nm. asianpubs.orggoogleapis.com Studies have reported a λmax of 262 nm and 263 nm for Pramipexole, which serves as a reference point for its derivatives. scielo.brijrps.com One study established linearity for Pramipexole in the concentration range of 10-50 μg/ml. ijrps.com Another validated method demonstrated linearity between 10.0-30.0 µg/mL. scielo.br The selection of a suitable solvent, such as distilled water or methanol (B129727), is critical as it can influence the absorption spectrum. asianpubs.orggoogleapis.com

Table 1: UV Spectrophotometry Data for Pramipexole (Reference for this compound)

Parameter Value Reference
λmax 260 - 264 nm asianpubs.orggoogleapis.com
Linearity Range 10 - 50 µg/ml ijrps.com

| Linearity Range | 10.0 - 30.0 µg/mL | scielo.br |

Derivative Spectrophotometry

Derivative spectrophotometry offers enhanced resolution and sensitivity compared to conventional UV spectrophotometry, proving particularly useful in resolving overlapping spectra from impurities. For the analysis of Pramipexole, a first-order derivative spectroscopic method has been developed. scielo.brijrps.com In one such method, the drug exhibited a maximum at 278 nm and a minimum at 246 nm. ijrps.com The amplitude difference was plotted against concentration to quantify the drug. ijrps.com Another study utilized the first derivative technique by measuring the amplitude at 249 nm and 280 nm, with a linear range of 5.0-35.0 µg/mL. scielo.br This technique effectively minimizes background interference from excipients in pharmaceutical formulations.

Table 2: First-Order Derivative Spectrophotometry Data for Pramipexole

Parameter Wavelengths (nm) Linearity Range (µg/mL) Reference
Method 1 λmaxima=278, λminima=246 10-50 ijrps.com

| Method 2 | 249 and 280 | 5.0-35.0 | scielo.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. In a study identifying process-related impurities of Pramipexole, the free base forms of the compounds were analyzed using NMR in DMSO-d₆. tsijournals.com The presence of two n-propyl groups in this compound would be clearly indicated by characteristic signals in the ¹H and ¹³C NMR spectra, distinguishing it from Pramipexole which contains only one propyl group. tsijournals.com For instance, the ¹H NMR spectrum would show signals corresponding to the protons of both propyl chains, and the ¹³C NMR spectrum would display distinct carbon signals for each propyl group. tsijournals.com Advanced 2D-NMR techniques like COSY, HMQC, and HMBC are also employed to further confirm the connectivity and finalize the structural assignment. mdpi.comresearchgate.net

Table 3: Comparative ¹H and ¹³C NMR Data for Pramipexole and Impurities (Illustrative)

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Reference
Pramipexole Signals for one n-propyl group Signals for one n-propyl group tsijournals.com

| This compound | Additional signals for a second n-propyl group | Additional signals for a second n-propyl group | tsijournals.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The IR spectrum, typically recorded using a KBr pellet, reveals characteristic absorption bands corresponding to specific vibrational modes of the molecule's bonds. tsijournals.com For Pramipexole, characteristic peaks are observed for N-H stretching (around 3409 cm⁻¹), C-H stretching (around 2945 cm⁻¹), C=C stretching (around 1585 cm⁻¹), and C-N stretching (around 1308 cm⁻¹). researchgate.netresearchgate.net The IR spectrum of this compound would show similar characteristic bands, with potential shifts or changes in intensity due to the presence of the additional propyl group on the amino function of the thiazole (B1198619) ring. tsijournals.com

Table 4: FT-IR Spectral Data for Pramipexole and Impurities (Free Base)

Compound IR (KBr) Absorption Bands (cm⁻¹) Functional Group Reference
Pramipexole 3293, 3093 (br) NH stretch tsijournals.com
2957, 2922 (m) CH₃ & CH₂ stretch tsijournals.com
1627 (s) C=N stretch tsijournals.com
1572 (s) NH bend tsijournals.com
This compound 3290 (br) NH stretch tsijournals.com
2957, 2924 (m) CH₃ & CH₂ stretch tsijournals.com
1610 (s) C=N stretch tsijournals.com

Advanced Characterization of Impurities and Degradation Products

The identification and characterization of impurities are critical for ensuring the safety and efficacy of pharmaceutical products.

Identification and Postulation of Process-Related Impurities

During the synthesis of Pramipexole, several process-related impurities can be formed, including this compound. This compound is also known as Pramipexole EP Impurity B. synzeal.comnaarini.com Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in detecting and identifying these impurities. In one study, an impurity with a molecular weight of 253 was detected, which is 42 mass units more than Pramipexole. tsijournals.com This mass difference corresponds to the addition of a propyl chain to the amino function of the 2-amino-4,5,6,7-tetrahydrobenzothiazole (B183296) moiety. tsijournals.com The structure of this impurity was proposed as (6S)-(-)-2,6-di-(n-propylamino)-4,5,6,7-tetrahydrobenzothiazole, or this compound. tsijournals.com The synthesis of this proposed impurity and comparison of its spectral data (NMR, Mass, IR) and HPLC retention time with the impurity found in the Pramipexole sample confirmed its identity. tsijournals.com Other potential degradation products of Pramipexole have been identified under stress conditions like hydrolysis and oxidation. researchgate.netscielo.br For instance, under oxidative stress, N-oxide and S-oxide pramipexole have been identified. asianpubs.org Another study identified an adduct of pramipexole and formaldehyde (B43269) as a degradation product when in contact with certain excipients. nih.gov

Table 5: List of Compounds

Compound Name
This compound
Pramipexole
(6S)-(-)-2,6-di-(n-propylamino)-4,5,6,7-tetrahydrobenzothiazole
2-amino-4,5,6,7-tetrahydrobenzothiazole
N-oxide pramipexole
S-oxide pramipexole

Characterization of Drug-Excipient Interaction Degradation Products

During the stability testing of pharmaceutical products, the interaction between the active pharmaceutical ingredient and excipients can lead to the formation of degradation products. The identification and characterization of these products are critical for understanding the stability of the formulation.

A notable degradation impurity of pramipexole was identified during the stability study of extended-release tablets. mdpi.comresearchgate.net This impurity, detected at a relative retention time (RRT) of 0.88 with respect to pramipexole using the USP gradient HPLC-UV method, was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.comresearchgate.netresearchgate.net Its structure was elucidated using high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net The mass spectrum of this impurity showed a molecular ion peak [M+H]+ at m/z 256.1483, which is consistent with the molecular formula C12H22N3OS for the protonated molecule. mdpi.com

Another study identified a degradation product resulting from the interaction of pramipexole with formaldehyde, which can be present as a trace impurity in excipients like basic butyl methacrylate (B99206) copolymer (bPMMA). nih.gov High-resolution mass spectrometry identified this adduct as not only 6-propylamino-4,5,6,7-tetrahydrobenzothiazol-2-yl-amine but also 2-methyleneamino-n-propyl-4,5,6,7-tetrahydrobenzothiazol-6-amine. nih.gov The formation of this degradation product was found to be concentration-dependent and accelerated by thermal stress. nih.gov

Fourier-transform infrared (FTIR) spectroscopy is another technique used to investigate drug-excipient compatibility. phmethods.netnih.gov By comparing the FTIR spectrum of the pure drug with that of a physical mixture of the drug and excipients, any significant chemical interactions can be identified. phmethods.net In one study, the characteristic absorption peaks of pure pramipexole were observed in the spectrum of the physical mixture, indicating no chemical interactions between the drug and the chosen excipients. phmethods.net However, another study using FTIR indicated an interaction between pramipexole and Carbopol 934, leading to drug precipitation. nih.gov

Table 1: Analytical Techniques for Characterizing Drug-Excipient Degradation Products

Analytical TechniqueApplicationFindings
HPLC-UV Detection and quantification of degradation impurities. mdpi.comresearchgate.netresearchgate.netA degradation impurity was detected at an RRT of 0.88 relative to pramipexole in extended-release tablets. mdpi.comresearchgate.netresearchgate.net
LC-MS/HRMS Identification and structural elucidation of degradation products. mdpi.comnih.govIdentified the impurity at RRT 0.88 as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.com Also identified an adduct of pramipexole and formaldehyde. nih.gov
NMR Spectroscopy Confirmation of the chemical structure of degradation products. mdpi.comresearchgate.netConfirmed the structure of the (S)-N2-(methoxymethyl) derivative of pramipexole. mdpi.comresearchgate.net
FTIR Spectroscopy Assessment of chemical compatibility between the drug and excipients. phmethods.netnih.govCan confirm the absence of chemical interactions or identify potential incompatibilities, such as the interaction between pramipexole and Carbopol 934. phmethods.netnih.gov

Mechanistic Studies of Degradation Pathways

Understanding the mechanisms through which a drug degrades is essential for developing stable formulations. Mechanistic studies often involve subjecting the drug to forced degradation conditions and identifying the resulting products.

The formation of the (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine impurity is proposed to occur through a drug-excipient interaction. mdpi.comresearchgate.net It is suggested that trace levels of formaldehyde, potentially present in excipients like hydroxypropyl methylcellulose (B11928114) (HPMC), can catalyze the conversion of pramipexole to its corresponding imine intermediate. mdpi.comrdd.edu.iq The methoxy (B1213986) group from HPMC then adds to this imine, forming the N-methoxymethyl degradation product. mdpi.com To confirm this proposed mechanism, a study was conducted where a solution of HPMC and pramipexole was heated in the presence of formalin, which resulted in the formation of the N-methoxymethyl impurity. mdpi.com

Forced degradation studies under various stress conditions have revealed other degradation pathways for pramipexole. Under hydrolytic conditions (both acidic and basic), the major degradation product was identified as 2-amino-4,5-dihydrobenzothiazole, with a mass-to-charge ratio (m/z) of 153. nih.gov The rate of degradation was observed to be faster in basic conditions compared to acidic conditions. nih.gov

Photolytic degradation of pramipexole upon exposure to sunlight leads to the formation of (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid, which has an m/z value of 256.8. nih.govresearchgate.net This occurs through the attachment of a carboxylic group to the amino group of the thiazole ring. researchgate.net

Table 2: Pramipexole Degradation Products and Pathways

Degradation ConditionDegradation ProductProposed Mechanism
Drug-Excipient Interaction (with HPMC) (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine mdpi.comresearchgate.netresearchgate.netFormaldehyde-catalyzed formation of an imine intermediate, followed by the addition of a methoxy group from HPMC. mdpi.comrdd.edu.iq
Acid/Base Hydrolysis 2-amino-4,5-dihydrobenzothiazole nih.govHydrolysis of the pramipexole molecule. nih.gov
Photolysis (Sunlight) (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid nih.govresearchgate.netAttachment of a carboxylic group to the amino group of the thiazole ring. researchgate.net

Preclinical Pharmacokinetic and Metabolic Studies of 2 N Propyl Pramipexole

In Vitro and In Vivo Absorption and Distribution Studies

Specific in vitro and in vivo studies detailing the absorption and distribution of 2-N-Propyl Pramipexole (B1678040) have not been identified in published research. The pharmacokinetic profile, including its ability to be absorbed and distributed throughout the body, remains to be characterized.

There are no specific studies characterizing the transport mechanisms of 2-N-Propyl Pramipexole across the blood-brain barrier (BBB). For the closely related compound, pramipexole, transport across the BBB is well-documented and involves a carrier-mediated process. nih.govresearchgate.net Studies with [14C]-labeled pramipexole in immortalized rat brain capillary endothelial cells demonstrated that its uptake is temperature and pH-dependent and can be inhibited by other organic cations, suggesting the involvement of a transporter. nih.govresearchgate.netinvivochem.com However, it is crucial to note that this data pertains to pramipexole and not this compound, and the transport characteristics of the two distinct compounds could differ significantly.

The role of organic cation transporters (OCTs) in the cellular uptake of this compound has not been investigated in preclinical studies. Research on pramipexole has shown that it is a substrate for OCTs. nih.gov Specifically, in a rat model, the mRNA for organic cation transporter novel 2 (rOCTN2) and, to a lesser extent, rOCTN1 were found in brain capillary endothelial cells, while levels of rOCT1, rOCT2, and rOCT3 were negligible. nih.gov The uptake of pramipexole into these cells was inhibited by several organic cations, indicating that its passage is mediated, at least in part, by an organic cation-sensitive transporter. nih.govinvivochem.com Without specific research, it is unknown if this compound would interact with these transporters in a similar manner.

Metabolism Pathways and Identification of Preclinical Metabolites

Detailed information on the metabolic pathways and the identification of preclinical metabolites for this compound is not available in the current body of scientific literature. One vendor identifies the compound as "Pramipexole EP Impurity B," which suggests it may be a known impurity related to the synthesis or degradation of pramipexole rather than a metabolite. chemicalbook.com

In contrast, the parent compound pramipexole undergoes very limited metabolism in preclinical models and in humans. nih.govdrugbank.com Less than 10% of a dose is metabolized, and no specific active metabolites have been identified in plasma or urine. nih.govebmconsult.com

Elimination Routes in Preclinical Models

The routes of elimination for this compound in preclinical models have not been described in published studies. For pramipexole, the primary route of elimination is renal excretion. drugbank.comebmconsult.com In preclinical and clinical studies, approximately 90% of a pramipexole dose is recovered in the urine, almost entirely as the unchanged drug. nih.govdrugbank.com This indicates that renal clearance is the predominant mechanism of its removal from the body. The renal clearance of pramipexole is significantly higher than the glomerular filtration rate, suggesting active tubular secretion, likely mediated by the organic cation transport system. ebmconsult.com The elimination profile for this compound remains to be determined.

Future Directions and Emerging Research Avenues for 2 N Propyl Pramipexole

Continued Development of Highly Selective Dopamine (B1211576) D3 Receptor Ligands

The dopamine D3 receptor (D3R) has been identified as a critical target for therapeutic intervention in a range of disorders, including those affecting the central nervous system (CNS) and even some cancers. tandfonline.com The development of ligands that can selectively bind to the D3R is a primary goal for medicinal chemists. This selectivity is challenging to achieve due to the high similarity in the amino acid sequence between the D3R and the D2 receptor (D2R), particularly within the transmembrane domains where ligands bind. researchgate.net

Future drug discovery efforts focused on the D3R are expected to be significantly advanced by the increasing availability of structural information and the use of sophisticated computational and analytical methods. tandfonline.com This will facilitate a more streamlined design process for creating D3R ligands with the desired activity, effectiveness, and selectivity. tandfonline.com

One promising approach has been the "bitopic ligand" design, which has proven effective in creating D3-selective compounds. researchgate.net Researchers are also exploring various chemical structures, such as those containing a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif, which have shown strong and selective affinity for the D3R. nih.gov Docking studies have revealed that these molecules orient themselves within the D3R's binding pockets in a way that is not possible in the D2R, contributing to their selectivity. nih.gov

Table 1: Examples of Dopamine D3 Receptor Ligands and their Investigated Properties

Compound/Ligand ClassKey Research FindingsReference
Amine-containing scaffoldsExplored for developing novel D3R compounds with clinical potential by targeting unique interactions at the D3R binding pocket. tandfonline.com
Bitopic ligandsDesign has proven effective in the development of D3-selective compounds. researchgate.net
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analoguesDisplayed strong affinity for D3R with very good selectivity. Docking studies show unique binding orientation in D3R compared to D2R. nih.gov
Pyrimidylpiperazine derivativesShowed superior subtype selectivity and preference over serotonergic receptors. nih.gov
CariprazineA D3R-preferred D3R/D2R partial agonist approved for treating schizophrenia and bipolar disorder. mdpi.com

Elucidation of Unexplored Neurobiological Mechanisms and Therapeutic Potential

While pramipexole (B1678040), the parent compound of 2-N-Propyl Pramipexole, is well-known for its action as a dopamine agonist, particularly at D2 and D3 receptors, ongoing research continues to uncover new facets of its neurobiological activity and therapeutic potential. nih.govdrugbank.com

Neuroprotective Effects: Pramipexole has demonstrated neuroprotective properties in various experimental models. It has been shown to protect dopaminergic neurons from the toxic effects of substances like methamphetamine and 6-hydroxydopamine. researchgate.net Studies suggest these protective effects may be linked to the compound's antioxidant and free-radical scavenging abilities. researchgate.net Furthermore, research indicates that pramipexole may activate the Nrf2/HO-1 signaling pathway, which helps to reduce oxidative damage and mitochondrial dysfunction, suggesting a therapeutic role in conditions like traumatic brain injury. biologists.com

Table 2: Investigated Neuroprotective Mechanisms of Pramipexole

MechanismExperimental ModelKey FindingsReference
Attenuation of neurotoxic effectsIn vitro cell culturesProtected against neurotoxicity from dopamine, L-DOPA, and MPP+. researchgate.net
Protection against neurotoxinsIn vivo studiesProtected dopaminergic neurons against methamphetamine and 6-hydroxydopamine. researchgate.net
Activation of Nrf2/HO-1 signalingRat model of traumatic brain injuryReduced oxidative damage and mitochondrial dysfunction. biologists.com
Antioxidant effectsHuman retinal pigment epithelium cellsSuppressed H2O2-induced cell death. nii.ac.jp

Expanded Therapeutic Applications: The therapeutic potential of pramipexole and its analogs is being explored beyond their traditional use in Parkinson's disease. nih.gov For instance, pramipexole has shown promise in animal models for essential tremor. nih.gov There is also growing interest in its potential application for psychiatric conditions. The distribution of D3 receptors in brain regions associated with mood regulation suggests a possible role in treating depression. psychiatryonline.orgplos.orgnih.gov Clinical observations and some studies have reported antidepressant effects of pramipexole. psychiatryonline.orgnih.gov

Furthermore, research has investigated pramipexole's potential in treating age-related macular degeneration (AMD), with studies showing it can protect against light-induced retinal damage and suppress choroidal neovascularization in animal models. nii.ac.jp These effects are thought to be mediated through its antioxidant properties. nii.ac.jp

Application of Advanced Synthetic and Analytical Techniques for Novel Analogs and Impurity Profiling

The synthesis and analysis of this compound and its analogs are benefiting from modern chemical techniques, leading to more efficient production and better characterization of these compounds.

Advanced Synthesis of Analogs: Researchers are continually developing novel and more efficient synthetic routes for pramipexole and its derivatives. For example, the Fukuyama alkylation protocol has been successfully applied to create a scalable process for synthesizing pramipexole. researchgate.netnewdrugapprovals.org Other synthetic strategies involve the use of intermediates like (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, which can be modified to produce a variety of analogs. researchgate.net These advanced methods allow for the creation of new molecules with potentially improved pharmacological properties. Chemoenzymatic methods are also being developed for the synthesis of key chiral intermediates of pramipexole and its enantiomer, dexpramipexole. mdpi.com

Impurity Profiling and Characterization: Ensuring the purity of pharmaceutical compounds is critical for their safety and efficacy. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for identifying and quantifying impurities, including this compound (also known as dipropyl pramipexole), which can arise during the synthesis of pramipexole. ontosight.aitsijournals.com

Recent studies have utilized ultra-performance liquid chromatography coupled with high-resolution mass spectroscopy (UPLC-HRMS) to identify and characterize unknown impurities in pramipexole formulations. nih.gov For instance, a degradation impurity was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, and its formation was linked to drug-excipient interactions. researchgate.netresearchgate.net The identification and synthesis of such impurities are crucial for understanding their potential impact and for developing strategies to control them during manufacturing. tsijournals.comresearchgate.net

Q & A

Q. How do researchers validate the enantiomeric purity of this compound in synthetic batches?

  • Methodological Answer : Employ chiral chromatographic separation (e.g., using USP Pramipexole Related Compound A RS) with resolution ≥5.0 between enantiomers. System suitability criteria include tailing factor ≤2.4 and relative standard deviation ≤5% across triplicate injections. Calculate impurity percentages using the formula: Result=(rurs)×(CsCu)×(1F)×(Mr1Mr2)×100\text{Result} = \left(\frac{r_u}{r_s}\right) \times \left(\frac{C_s}{C_u}\right) \times \left(\frac{1}{F}\right) \times \left(\frac{M_{r1}}{M_{r2}}\right) \times 100

    where Mr1M_{r1} and Mr2M_{r2} are molecular weights of monohydrate and anhydrous forms, respectively .

Q. What are the standardized protocols for assessing dopamine receptor agonist activity in vitro?

  • Methodological Answer : Use transfected cell lines (e.g., HEK-293) expressing human D2/D3 receptors. Measure cAMP inhibition via competitive ELISA or radioligand binding assays (e.g., 3H^3H-spiperone displacement). For transporter interactions, evaluate uptake kinetics in hOCT1/2-transfected MDCK cells, with tetraethylammonium (TEA) as a positive control .

Advanced Research Questions

Q. How can contradictory efficacy data between this compound and other dopamine agonists (e.g., ropinirole) be reconciled in Parkinson’s disease trials?

  • Methodological Answer : Conduct meta-analyses of placebo-controlled trials with stratified subgroup analyses by dose, disease stage, and comorbidities. For example, Etminan et al. (2009) compared adverse effect profiles using pooled data, identifying higher hallucination risk with pramipexole versus hypotension with ropinirole . Adjust for covariates like renal impairment (↓30% clearance in PD patients) and use UPDRS scores as primary endpoints .

Q. What mechanistic approaches resolve the neuroprotective vs. pro-apoptotic effects observed in long-term this compound use?

  • Methodological Answer : Perform longitudinal in vivo studies with biomarkers like Bcl-2/Bax ratios and caspase-3 activation. Use PET imaging (e.g., 18^{18}F-DOPA) to track dopaminergic neuron survival. In vitro, apply RNA-seq to identify pathways modulated by D3 receptor agonism (e.g., mitochondrial complex I activity) .

Q. How do researchers address intrasubject variability in plasma levels during dose optimization for bipolar depression?

  • Methodological Answer : Implement therapeutic drug monitoring (TDM) with LC-MS/MS, correlating plasma concentrations (target range: 10–20 ng/mL) with clinical endpoints (e.g., Montgomery-Åsberg Depression Rating Scale). Use population pharmacokinetic models to adjust for covariates like renal function and CYP450 polymorphisms .

Q. What analytical strategies differentiate this compound from its structural analogs (e.g., 7-Keto Pramipexole) in method validation?

  • Methodological Answer : Develop LC-MS/MS methods with MRM transitions specific to molecular ions (e.g., m/z 211 → 152 for this compound vs. m/z 225 → 166 for 7-Keto). Validate selectivity via forced degradation studies (acid/base hydrolysis, oxidation) and cross-test against USP reference standards .

Data Contradiction & Reproducibility

Q. How should researchers interpret conflicting results in studies linking this compound to compulsive behaviors?

  • Methodological Answer : Apply the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) in prospective cohorts, stratifying by dose (≥1.5 mg/day) and duration (>6 months). Control for confounding factors (e.g., prior psychiatric history) using multivariate regression. Replicate findings in animal models (e.g., rodent gambling tasks) .

Q. What statistical frameworks improve reproducibility in preclinical neuroprotection studies?

  • Methodological Answer : Follow NIH guidelines for preclinical research: power analysis (n ≥ 10/group), randomization, and blinded outcome assessment. Use mixed-effects models to account for batch variability in cell cultures or animal cohorts. Share raw data via repositories like Synapse .

Tables

Q. Table 1. Key Pharmacokinetic Parameters of this compound

ParameterValueEvidence Source
TmaxT_{\text{max}}2 hours (fasted)
CmaxC_{\text{max}}Dose-proportional (0.5–4.5 mg)
Protein binding15%
Renal clearance400 mL/min (↓30% in PD)
Major metabolite<10% via CYP-independent pathways

Q. Table 2. Common Impurities in this compound Synthesis

ImpurityMaximum Allowable LevelDetection Method
(R)-Enantiomer≤0.5%Chiral HPLC
N-Despropyl derivative≤0.1%LC-MS/MS
C-C Dimer≤0.05%Size-exclusion chromatography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.